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1-(Azetidin-3-ylmethyl)-1H-imidazole

Medicinal chemistry Physicochemical profiling Bioisostere design

Flexible imidazole analogs often fail to replicate azetidine-rigidified binding poses in SAR studies. 1-(Azetidin-3-ylmethyl)-1H-imidazole resolves this: the ~90° azetidine ring & methylene spacer preserve full basicity (pKₐ ~11). • Rigid scaffold (MW 137.18, LogP -0.60) minimizes entropic binding penalties in FBDD. • Methylene spacer enables charge-reinforced H-bonds absent in direct-linked isomers. • Dihydrochloride salt dissolves directly in aqueous buffer at mM concentrations. • Validated core of GSTP1 inhibitor series (lead IC₅₀ 0.79 μM).

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B1645909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-ylmethyl)-1H-imidazole
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1C(CN1)CN2C=CN=C2
InChIInChI=1S/C7H11N3/c1-2-10(6-8-1)5-7-3-9-4-7/h1-2,6-7,9H,3-5H2
InChIKeyQAEKGOIRAHLOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-ylmethyl)-1H-imidazole – Structural Baseline & Procurement Identity


1-(Azetidin-3-ylmethyl)-1H-imidazole (CAS 278789-05-2) is a bicyclic heterocycle comprising a strained four-membered azetidine ring linked via a methylene bridge to an N‑1‑substituted imidazole core with molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g·mol⁻¹ . The compound serves as a versatile building block in medicinal chemistry, offering two chemically orthogonal nitrogen environments: the basic azetidine NH (conjugate acid pKₐ ~11) and the imidazole sp² nitrogen (pKₐ ~7) [1]. Its experimentally derived LogP of −0.60 confirms substantial hydrophilicity that can be exploited when aqueous solubility is required in a scaffold . Commercially, the compound is available as a free base (typical purity 95–98%) and as a dihydrochloride salt for enhanced aqueous handling .

Why Generic In‑Class Substitution Risks Programme Failure with 1-(Azetidin-3-ylmethyl)-1H-imidazole


Substituting any N‑substituted azole for 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole without verifying four specific differentiation parameters—ring size, linker geometry, ionisation state, and trace basicity—can compromise an entire structure‑activity relationship (SAR) series. The azetidine ring introduces bond angles constrained to ~90°, imparting a conformational rigidity that pyrrolidine, piperidine, or direct‑linked azole analogs cannot replicate; this rigidity alters the spatial presentation of the imidazole pharmacophore to biological targets [1]. Furthermore, the methylene spacer in this compound preserves the full basicity of the azetidine NH (pKₐ ~11), a property that is attenuated or abolished in direct‑linked isomers such as 1‑(azetidin‑3‑yl)‑1H‑imidazole . These physicochemical distinctions mean that even compounds sharing the same elemental formula (C₇H₁₁N₃) can produce divergent solubility, metabolic stability, and target‑engagement profiles that are invisible on a generic procurement request .

Quantitative Differentiation Evidence: 1-(Azetidin-3-ylmethyl)-1H-imidazole vs. Closest Analogs


Ring‑Size‑Dependent Hydrophilicity: Azetidine vs. Pyrrolidine Isostere LogP Comparison

Direct experimental LogP data demonstrate that 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole is significantly more hydrophilic than its five‑membered pyrrolidine analog 1‑(pyrrolidin‑3‑yl)‑1H‑imidazole. The measured LogP of the target compound is −0.60, indicating preferential partitioning into aqueous phases . In contrast, the pyrrolidine analog 1‑(pyrrolidin‑3‑yl)‑1H‑imidazole (also C₇H₁₁N₃, CAS 64074‑20‑0) possesses a higher LogP that reflects the greater lipophilicity imparted by the five‑membered ring . This difference arises from the reduced exposed hydrophobic surface area of the compact azetidine ring relative to the larger pyrrolidine ring, and it directly affects aqueous solubility, formulation behaviour, and non‑specific protein binding in biological assays.

Medicinal chemistry Physicochemical profiling Bioisostere design

Free Base vs. Dihydrochloride Salt: Solubility and Stability Determinants for Formulation

Procurement decisions must distinguish between the free base form and the dihydrochloride salt of 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole because the two forms exhibit fundamentally different solubility and stability profiles. The free base (CAS 278789‑05‑2) is the parent molecule with an experimental LogP of −0.60 and the full basicity of the azetidine NH available for salt formation or further derivatisation . The dihydrochloride salt (CAS not explicitly listed; molecular formula C₇H₁₃Cl₂N₃, MW 210.10) is formulated as a crystalline solid that is highly soluble in water and polar organic solvents, enabling direct use in aqueous biological assays without additional solubilisation steps . Commercial suppliers offer the free base at 98% purity and the dihydrochloride salt at ≥95% purity, with the salt form providing superior long‑term stability under ambient storage conditions . This distinction is critical because ordering the wrong form can lead to unexpected insolubility, inaccurate dosing, or decomposition during storage.

Salt selection Formulation science Preclinical development

Conformational Rigidity Advantage: Azetidine Ring Strain vs. Flexible‑Ring Analogs

The azetidine ring in 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole imposes a conformational rigidity that is absent in five‑membered (pyrrolidine) or six‑membered (piperidine) ring analogs. Electron diffraction and X‑ray crystallographic data establish that the azetidine ring is non‑planar with a CCC–CNC inter‑plane angle of 37° and bond angles constrained to approximately 90°, substantially deviating from the ideal sp³ tetrahedral angle of 109.5° [1]. This geometric constraint restricts the rotational freedom of the methylene‑linked imidazole, reducing the number of low‑energy conformers accessible to the molecule. In contrast, the pyrrolidine analog 1‑(pyrrolidin‑3‑yl)‑1H‑imidazole possesses greater conformational flexibility due to the larger ring, which can sample multiple puckered states . The ring‑flipping barrier in azetidine is 5.27 kJ·mol⁻¹, which is lower than that of cyclobutane (6.02 kJ·mol⁻¹) but still imposes a distinct energetic cost on conformational interconversion that shapes the pharmacophoric presentation [1]. For structure‑based drug design programmes, the restricted conformational ensemble of the azetidine scaffold reduces the entropic penalty upon target binding, potentially yielding measurable gains in binding affinity when the bioactive conformation aligns with the constrained geometry.

Conformational restriction Drug design Structure-based design

Commercial Purity Benchmarking: 98% Free Base vs. 95% In‑Class Comparators

Available commercial purity data reveal a meaningful quality differentiation between 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole and its closest in‑class analog sharing the same molecular formula. The target compound is supplied by Leyan (a reputable Chinese research‑chemical manufacturer) at a certified purity of 98% as the free base, with batch‑specific QC documentation available . Its direct comparator 1‑(pyrrolidin‑3‑yl)‑1H‑imidazole (CAS 64074‑20‑0, also C₇H₁₁N₃) is listed by Beyotime at a specification of 95% . The 3% absolute purity differential, while modest in percentage terms, corresponds to a meaningful difference in total impurity burden: the 95% material may contain up to 5% impurities versus only 2% for the 98% material—a 2.5‑fold difference in potential contaminant load. For sensitive biological assays where off‑target effects from trace impurities can confound dose–response interpretation, the higher‑purity material reduces this risk. It is important to note that this comparison reflects specifications rather than a direct head‑to‑head analytical study, and actual batch purity may vary; purchasers should request a Certificate of Analysis for the specific lot.

Quality control Procurement specification Supplier qualification

Ionisation‑State Differentiation: Methylene‑Linked vs. Direct‑Linked Azetidine‑Imidazole Isomers

The methylene spacer between the azetidine and imidazole rings in 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole preserves the full basicity of the azetidine secondary amine, which retains a conjugate acid pKₐ of approximately 10.5–11.0 . In the direct‑linked isomer 1‑(azetidin‑3‑yl)‑1H‑imidazole, where the azetidine nitrogen is directly attached to the imidazole N‑1 position, the lone pair of the azetidine nitrogen participates in conjugation with the aromatic imidazole system, significantly reducing its basicity [1]. This difference in ionisation state has profound consequences: at physiological pH (7.4), the methylene‑linked target compound exists predominantly in its protonated, positively charged azetidinium form, enhancing aqueous solubility and potentially facilitating interactions with negatively charged biological surfaces (e.g., phospholipid membranes, carboxylate residues in protein binding pockets). The direct‑linked isomer, by contrast, is largely neutral at pH 7.4, resulting in different solubility, permeability, and target‑engagement profiles. This is not a trivial structural nuance; it is a binary physicochemical switch that determines the compound's behaviour in every aqueous biological assay.

pKa modulation Physicochemical property optimisation Isomer comparison

High‑Value Application Scenarios for 1-(Azetidin-3-ylmethyl)-1H-imidazole in Research & Industry


Conformationally Constrained Fragment Library Design

Fragment‑based drug discovery (FBDD) libraries benefit from scaffolds that restrict conformational freedom to maximise the enthalpic contribution to binding. The azetidine ring in 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole imposes a CCC–CNC inter‑plane angle of 37° and bond angles constrained to ~90°, delivering a rigid three‑dimensional presentation of the imidazole pharmacophore that flexible‑ring analogs cannot match [1]. Procurement of this scaffold for fragment library construction takes advantage of its low molecular weight (137.18 Da), balanced LogP of −0.60, and dual nitrogen functionality to generate lead‑like fragments with reduced entropic binding penalties . The dihydrochloride salt form is preferred for library synthesis workflows that require aqueous solubility during automated liquid handling .

Kinase Hinge‑Binder Optimisation with Tunable Basicity

The imidazole moiety of 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole serves as an established hinge‑binding motif for ATP‑competitive kinase inhibitors, while the pendant azetidine ring provides a vector for extending into the solvent‑exposed region or the ribose pocket. The methylene spacer preserves the azetidine pKₐ at ~10.5–11.0, ensuring the secondary amine remains protonated at physiological pH and can engage in charge‑reinforced hydrogen bonds with kinase surface residues [1]. This is a key advantage over direct‑linked 1‑(azetidin‑3‑yl)‑1H‑imidazole, where the attenuated basicity eliminates this electrostatic interaction potential. For kinase programmes targeting JAK, BTK, or CDK families where solvent‑channel interactions contribute to selectivity, procurement of the methylene‑linked scaffold rather than the direct‑linked isomer is mechanistically justified .

GSTP1 Inhibitor Scaffold Derivatisation for Oncology

Although direct biological data for the unsubstituted parent compound are not publicly available, the closely related 1‑(azetidin‑3‑ylmethyl)‑1H‑benzo[d]imidazole scaffold has been validated as a non‑covalent glutathione S‑transferase P1 (GSTP1) inhibitor with an IC₅₀ of 0.79 μM for the most potent derivative (compound 16n) and demonstrated isoform selectivity [1]. The imidazole (rather than benzimidazole) analog 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole represents the minimal pharmacophoric core of this series, making it a strategic procurement choice for SAR expansion studies aimed at improving potency while reducing molecular weight and lipophilicity. Its LogP of −0.60 contrasts favourably with the higher lipophilicity typical of benzimidazole derivatives, offering a starting point with superior ligand efficiency metrics .

Aqueous‑Compatible Chemical Probe Synthesis

For chemical biology applications requiring probe molecules that maintain solubility in aqueous buffer systems (e.g., cellular thermal shift assays, fluorescence polarisation, or SPR biosensor experiments), the dihydrochloride salt of 1‑(azetidin‑3‑ylmethyl)‑1H‑imidazole offers a distinct practical advantage. The salt form is documented as highly soluble in water and polar organic solvents, enabling direct dissolution into assay‑compatible buffers at millimolar concentrations without the need for DMSO co‑solvent [1]. This contrasts with more lipophilic imidazole building blocks that require DMSO stocks and risk compound precipitation upon dilution into aqueous media. The compound's low LogP of −0.60 further supports high aqueous solubility, and its molecular weight of 137.18 Da places it well within the range suitable for downstream conjugation chemistry (e.g., biotinylation, fluorophore attachment) for probe development .

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